4-Bromo-2-methoxy-6-nitroaniline
Description
Significance and Research Context of Substituted Aniline (B41778) Derivatives
Substituted anilines are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. wisdomlib.org Their importance is underscored by their widespread use in the production of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.net In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates due to its ability to interact with biological targets. cresset-group.com The nature and position of the substituents on the aniline ring can dramatically influence the compound's pharmacological properties, such as its bioavailability, solubility, and receptor selectivity. cresset-group.com
The presence of electron-withdrawing groups, like the nitro group, and halogens, such as bromine, can significantly alter the chemical reactivity and physical properties of the aniline derivative. researchgate.net These modifications are crucial for fine-tuning the molecule for specific applications, from creating novel materials with tailored electronic properties to designing new therapeutic agents with enhanced efficacy. cresset-group.comeurekalert.org Therefore, the study of substituted anilines like 4-Bromo-2-methoxy-6-nitroaniline is situated within the broader context of developing new synthetic methodologies and understanding structure-property relationships to address challenges in medicine and materials science. eurekalert.orgnih.gov
Historical Perspective of Halogenated and Nitrated Aniline Studies
The history of halogenated and nitrated anilines is intrinsically linked to the rise of the synthetic dye industry in the 19th century. researchgate.net Early research into the modification of aniline, a key coal-tar derivative, led to the discovery of a vibrant spectrum of "aniline dyes". researchgate.net The processes of nitration and halogenation were among the earliest and most fundamental reactions used to create a diverse range of dye intermediates. These early explorations laid the groundwork for classical organic chemistry and demonstrated the profound impact that substituents have on the color and properties of aromatic compounds. researchgate.net
Over time, the focus of research expanded beyond dyes to other applications. Nitrated anilines became crucial intermediates in the synthesis of explosives and pharmaceuticals, including the development of sulfa drugs. researchgate.net Halogenated anilines have been extensively studied for their use as anticorrosives and antibacterials. iucr.org The systematic study of these compounds has contributed significantly to our understanding of electrophilic aromatic substitution and the directing effects of different functional groups. The ongoing investigation of molecules like this compound builds upon this long history, applying modern analytical techniques to explore the subtleties of their structure and reactivity for next-generation applications.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is primarily focused on its role as a synthetic intermediate and a model system for studying the interplay of its functional groups. The key objectives of these research endeavors include:
Development of Novel Synthetic Methodologies: A primary goal is to establish efficient and selective methods for the synthesis of polysubstituted anilines. The preparation of compounds with a specific substitution pattern like this compound can be challenging, and research in this area contributes to the broader field of organic synthesis. eurekalert.org
Investigation of Physicochemical Properties: Researchers are interested in characterizing the unique spectroscopic and electronic properties of the molecule that arise from the combination of the bromo, methoxy (B1213986), and nitro substituents. researchgate.net This includes studying its absorption spectra and understanding how the different groups influence its charge transfer characteristics. researchgate.netusc.edu
Exploration of Potential Applications: The presence of the nitro group and bromine atom suggests potential for this compound to be explored in medicinal chemistry and materials science. iucr.org Research may focus on using it as a scaffold to synthesize new compounds with potential biological activity or as a building block for novel organic materials with specific optical or electronic properties.
Structural Analysis: Detailed structural studies, such as X-ray crystallography, are conducted to understand the precise three-dimensional arrangement of the atoms and the nature of intermolecular interactions in the solid state. iucr.orgacs.orgacs.org This information is crucial for understanding its physical properties and for designing new molecules based on its structure.
Compound Data
Below are interactive tables detailing the key identifiers and physicochemical properties of this compound and a related compound for comparison.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 77333-45-0 |
| Molecular Formula | C₇H₇BrN₂O₃ |
| Molecular Weight | 247.05 g/mol |
| InChI Key | OFIIFSJGHGCQHO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Solid |
| Purity | 97% |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIIFSJGHGCQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77333-45-0 | |
| Record name | 4-bromo-2-methoxy-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromo 2 Methoxy 6 Nitroaniline
Strategic Approaches to Regioselective Bromination of Aniline (B41778) Precursors
Regioselective bromination is critical in the synthesis of halogenated anilines. The strongly activating, ortho-, para-directing nature of the amine group must be modulated to prevent over-bromination and to direct the electrophile to the desired position.
Direct bromination of an aniline precursor is a primary method for introducing a bromine atom. The choice of substrate and brominating agent is crucial for controlling the reaction's regioselectivity. A common precursor for the synthesis of the target molecule is 2-methoxy-6-nitroaniline (B100637). The existing methoxy (B1213986) and nitro groups influence the position of the incoming bromine atom.
One established method involves the bromination of 2-methoxy-6-nitroaniline using elemental bromine dissolved in acetic acid. The reaction is typically conducted at a moderately elevated temperature of 50–60°C to facilitate the reaction while controlling the formation of byproducts.
More contemporary and milder methods have been developed to improve regioselectivity and safety. A highly practical procedure involves a copper-catalyzed oxidative bromination. sci-hub.se This technique uses sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O⁸) as an oxidant in the presence of a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). sci-hub.se This system generates the electrophilic bromine species in situ, allowing for milder reaction conditions and often leading to high regioselectivity with the bromine being installed para to the activating amine group. sci-hub.se
Interactive Data Table: Comparison of Direct Bromination Methods
| Method | Precursor | Reagents | Conditions | Key Advantages |
|---|---|---|---|---|
| Classical Bromination | 2-methoxy-6-nitroaniline | Br₂ in Acetic Acid | 50-60°C | Straightforward, uses common reagents. |
| Copper-Catalyzed Oxidation | Anilines (e.g., 2-nitroaniline) | NaBr, Na₂S₂O⁸, cat. CuSO₄·5H₂O | 7-25°C | High regioselectivity, mild conditions, eco-friendly. sci-hub.se |
Indirect routes often involve the use of protecting groups to temporarily block the reactivity of the highly activating amino group, thereby allowing for more controlled subsequent reactions. Acetylation of the amine to form an acetanilide (B955) is a common strategy. The acetyl group is less activating than the amino group, which helps to prevent oxidation of the ring and polysubstitution during subsequent electrophilic substitution reactions.
A representative indirect route begins with a pre-brominated aniline, such as 4-bromoaniline (B143363). The synthesis of 4-bromo-2-nitroaniline (B116644), a related intermediate, illustrates this principle effectively. The process involves three key steps:
Acetylation: 4-bromoaniline is treated with acetic anhydride (B1165640) to form 4-bromoacetanilide. This protection step moderates the directing effect of the nitrogen. prepchem.com
Nitration: The resulting 4-bromoacetanilide is then nitrated using nitric acid. The acetylamino group directs the incoming nitro group primarily to the ortho position. prepchem.com
Hydrolysis: The 4-bromo-2-nitroacetanilide is subsequently hydrolyzed, typically under acidic conditions (e.g., refluxing in aqueous HCl), to remove the acetyl group and regenerate the amine, yielding 4-bromo-2-nitroaniline. prepchem.com
This multi-step sequence allows for a regiochemical outcome that might be difficult to achieve through direct functionalization of the unsubstituted aniline.
Methoxy Group Introduction Techniques
The introduction of a methoxy group onto an aniline ring can be accomplished through several methods, primarily involving the alkylation of a corresponding phenol (B47542) or through nucleophilic substitution.
The Williamson ether synthesis is a classic and widely used method for forming ethers, including the methoxy group in aromatic compounds. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
In the context of synthesizing a precursor for 4-Bromo-2-methoxy-6-nitroaniline, this method is highly effective. For example, the precursor 2-methoxy-6-nitroaniline can be synthesized starting from 2-amino-3-nitrophenol. The phenolic hydroxyl group is deprotonated using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The resulting phenoxide ion is then treated with a methylating agent, typically methyl iodide, to form the methoxy ether. prepchem.com This reaction proceeds efficiently at room temperature to yield the desired 2-methoxy-6-nitroaniline. prepchem.com
Interactive Data Table: Etherification for Methoxy Group Introduction
| Precursor | Reagents | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 2-amino-3-nitrophenol | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | DMF | 2-methoxy-6-nitroaniline | 82% prepchem.com |
Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing a methoxy group. This reaction requires an aromatic ring that is substituted with a good leaving group (such as a halide) and activated by at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group.
While not the most common route for the title compound, the principle involves reacting a suitable precursor, such as a 2,4-dihalo-nitrobenzene derivative, with a source of methoxide (B1231860) ions, like sodium methoxide. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the leaving group. The success of this method is highly dependent on the specific substitution pattern and the reactivity of the substrate.
Nitro Group Incorporation and Transformation
The introduction of a nitro group onto the aniline ring is typically achieved via electrophilic aromatic substitution using a nitrating agent. Given the presence of other substituents, controlling the regioselectivity of this step is paramount.
The synthesis often starts with a precursor that already contains the bromo and methoxy substituents, such as 4-bromo-2-methoxyaniline (B48862). prepchem.comnih.govsigmaaldrich.com Direct nitration of this compound presents challenges, as the strong activating effects of the amino and methoxy groups can lead to oxidation or the formation of multiple isomers.
To circumvent these issues, a protection-nitration-deprotection strategy is frequently employed. The amino group of 4-bromo-2-methoxyaniline is first protected, commonly as an acetamide (B32628) or a sulfonylamide. This protected intermediate is then subjected to nitration. The nitrating agent is usually a mixture of concentrated nitric acid and sulfuric acid. google.compatsnap.com The directing effects of the substituents guide the nitro group to the 6-position. Following the nitration reaction, the protecting group is removed by hydrolysis to yield the final product, this compound.
Patented industrial methods often utilize continuous flow reactors for the nitration step to ensure precise control over reaction temperature and time, which minimizes the formation of isomers and enhances safety and yield. google.com
Interactive Data Table: Strategies for Nitro Group Incorporation
| Precursor | Protecting Group | Nitrating Agent | Deprotection | Key Feature |
|---|---|---|---|---|
| 4-methoxyaniline | Acetic anhydride | Mixed acid (HNO₃/H₂SO₄) | Acid/Base Hydrolysis | Used in continuous flow reactors for high yield and purity. google.com |
| N-Benzenesulfonyl-4-methoxyaniline | Benzenesulfonyl | Copper nitrate (B79036) trihydrate | Acid Hydrolysis (p-toluenesulfonic acid) | Avoids traditional nitration, offering milder conditions. patsnap.com |
Electrophilic Nitration Strategies
Electrophilic nitration is a pivotal step in the synthesis of this compound, introducing the nitro (-NO2) group onto the aromatic ring. The success of this reaction hinges on the directing effects of the substituents already present on the benzene (B151609) ring. In a potential precursor like 4-bromo-2-methoxyaniline, the amino (-NH2) and methoxy (-OCH3) groups are both activating and ortho-, para-directing. However, the amino group is a much stronger activator.
To achieve the desired 6-nitro substitution, direct nitration of 4-bromo-2-methoxyaniline would likely be problematic, potentially leading to oxidation of the aniline and a mixture of products. A more strategic approach involves the nitration of an acetylated precursor, N-(4-bromo-2-methoxyphenyl)acetamide. The acetamido group is still ortho-, para-directing but is less activating than the amino group, offering better control over the reaction and preventing oxidation. The nitration would be directed to the position ortho to the acetamido group and meta to the bromo group, yielding the desired 6-nitro product.
Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent the formation of dinitro products and other side reactions.
A patented method for synthesizing a related compound, 4-methoxy-2-nitroaniline, utilizes a continuous flow reactor. This approach offers efficient mass and heat transfer, precise temperature and time control, and results in fewer isomers with high yield and purity. google.com This technology could potentially be adapted for the nitration step in the synthesis of this compound to enhance safety and efficiency.
| Nitration Strategy | Starting Material | Key Considerations | Potential Advantages |
| Direct Nitration | 4-Bromo-2-methoxyaniline | Strong activation by NH2 group can lead to oxidation and polysubstitution. | Fewer synthetic steps. |
| Nitration of Acetylated Precursor | N-(4-bromo-2-methoxyphenyl)acetamide | Acetamido group moderates reactivity and directs nitration to the desired position. | Better control, higher selectivity, prevention of oxidation. |
| Continuous Flow Nitration | 4-methoxyacetanilide | Requires specialized equipment but offers superior control. google.com | High heat and mass transfer efficiency, high safety, high selectivity and yield. google.com |
Nitro Group Manipulations in Aromatic Systems
The manipulation of the nitro group is another critical aspect of synthesizing complex anilines. A common transformation is the reduction of a nitro group to an amino group. This can be a key step if the synthesis starts from a nitro-substituted precursor. For instance, if the synthesis involves the bromination and methoxylation of a dinitrobenzene derivative, one of the nitro groups would need to be selectively reduced to an aniline.
Various reducing agents can be employed for this purpose, including metal catalysts with hydrogen gas, or chemical reducing agents like sodium sulfide (B99878) (Na2S) or iron powder in acidic media. google.comgoogle.com The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For example, catalytic hydrogenation is a clean method but might also reduce other functional groups if not carefully controlled.
In the context of synthesizing this compound, a plausible route could involve the synthesis of 3-bromo-4-methoxynitrobenzene, followed by reduction of the nitro group to form 3-bromo-4-methoxyaniline (B105698). google.comgoogle.com This aniline could then be subjected to nitration to introduce the second nitro group at the desired position.
| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |
| Na2S | Aqueous solution, heated google.comgoogle.com | High raw material conversion rate, convenient post-treatment. google.com | Can generate odorous and toxic hydrogen sulfide gas. |
| Iron powder | Acidic medium | Inexpensive and effective. | Requires acidic conditions and produces iron sludge as waste. |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Pressurized hydrogen gas, catalyst | Clean reaction with high yields. | Catalyst can be expensive, potential for over-reduction of other functional groups. |
Multi-Step Synthesis Pathways and Optimization
One potential synthetic route could start from 2-methoxy-6-nitroaniline. Bromination of this precursor using bromine in acetic acid at a controlled temperature (50–60°C) can yield this compound. Stoichiometric control of the brominating agent is essential to prevent over-bromination.
Another approach could start from p-nitrochlorobenzene. This could involve a three-step reaction sequence of bromination, etherification (methoxylation), and nitro-reduction to produce an intermediate like 3-bromo-4-methoxyaniline, which would then be nitrated. google.com
| Synthetic Pathway | Starting Material | Key Steps | Reported Purity/Yield |
| Pathway 1 | 2-Methoxy-6-nitroaniline | Bromination | >95% purity with recrystallization. A 97% yield has been reported under optimized conditions. |
| Pathway 2 | p-Nitrochlorobenzene | Bromination, Etherification, Nitro-reduction, Nitration | Purity of 99.9% for the intermediate 3-bromo-4-methoxyaniline, with an overall yield of 62% for this intermediate. google.com |
Yield Enhancement and Side Product Minimization
Temperature Control: Many of the reactions, such as nitration and bromination, are highly exothermic. Precise temperature control is necessary to prevent side reactions like over-nitration or over-bromination. For example, in a patented method for preparing a bromo-nitroaniline intermediate, the temperature is maintained between 35–75°C.
Stoichiometry of Reagents: The molar ratios of the reactants must be carefully controlled. For instance, using an excess of the brominating or nitrating agent can lead to the formation of di- or tri-substituted products.
Reaction Time: Monitoring the reaction progress, for example by using real-time process analytical technology (PAT), can help determine the optimal reaction time to maximize the conversion of the starting material while minimizing the formation of degradation products. nih.gov
Purification Methods: Effective purification at each step is crucial for removing side products and unreacted starting materials. Recrystallization from suitable solvents, such as ethanol/water mixtures, is a common method for purifying solid intermediates and final products.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance to reduce the environmental impact of chemical manufacturing.
One significant area for improvement is the bromination step. Traditional methods often use elemental bromine, which is highly toxic and corrosive. A greener alternative is the in-situ generation of bromine from less hazardous reagents. For example, a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium can be used as a non-hazardous brominating agent. researchgate.net This method can be conducted in water, avoiding the use of organic solvents, and the aqueous acidic filtrate can be recycled multiple times without a loss in product purity or yield. researchgate.net
Other green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or conducting reactions in solvent-free conditions.
Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com
Waste Reduction: Developing processes that minimize the generation of waste. For example, a patented process for preparing 3-bromo-4-methoxyaniline from wastewater, waste gas, and waste acid aims to achieve comprehensive utilization of waste materials. guidechem.com
The adoption of continuous flow reactors also aligns with green chemistry principles by offering better reaction control, leading to higher yields and fewer byproducts, and often requiring smaller reactor volumes and less solvent. google.com
Elucidation of Reactivity and Reaction Mechanisms of 4 Bromo 2 Methoxy 6 Nitroaniline
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA_r) is a principal reaction pathway for 4-Bromo-2-methoxy-6-nitroaniline, facilitated by the presence of the strongly electron-withdrawing nitro group. This group activates the benzene (B151609) ring towards attack by nucleophiles. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org
Role of Substituents on Reaction Kinetics and Regioselectivity
The kinetics and regioselectivity of S_NAr reactions on the this compound ring are intricately controlled by the electronic effects of the substituents. The nitro group (-NO₂), positioned ortho to the bromine atom and para to the methoxy (B1213986) group, is a powerful activating group. Its strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer complex formed upon nucleophilic attack. libretexts.org This stabilization is most effective when the nitro group is ortho or para to the site of substitution. libretexts.org
The amino (-NH₂) and methoxy (-OCH₃) groups, in contrast, are activating groups for electrophilic aromatic substitution but have a more complex role in S_NAr. The amino group is a strong +M group, donating electron density to the ring, which would generally be expected to decelerate S_NAr. However, its position meta to the bromine leaving group means its deactivating effect through resonance is minimized at the reaction center. The methoxy group, also a +M group, is positioned ortho to the leaving group. While it donates electron density, its inductive (-I) effect and its potential to stabilize the transition state through other interactions can influence the reaction rate.
The interplay of these groups governs the regioselectivity. Nucleophilic attack is overwhelmingly favored at the carbon atom bearing the bromine atom (C4 position). This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the ortho- and para-positioned nitro group. libretexts.org Substitution at other positions is significantly less favorable due to the lack of such strong resonance stabilization.
Table 1: Predicted Influence of Substituents on the Rate of Nucleophilic Aromatic Substitution
| Substituent | Position Relative to Bromine | Electronic Effect | Predicted Impact on Reaction Rate |
| Nitro (-NO₂) | Ortho (C6) | Strong Electron-Withdrawing (-I, -M) | Strong Acceleration |
| Methoxy (-OCH₃) | Ortho (C2) | Electron-Donating (+M), Weakly Electron-Withdrawing (-I) | Moderate Influence (potential rate moderation) |
| Amino (-NH₂) | Meta (C1) | Strong Electron-Donating (+M), Weakly Electron-Withdrawing (-I) | Minor Influence (slight deceleration) |
Investigation of Leaving Group Effects at the Bromine Site
In S_NAr reactions, the nature of the leaving group can significantly impact the reaction rate. For the reaction to proceed, the leaving group must be able to depart from the Meisenheimer intermediate. The typical reactivity order for halogens as leaving groups in S_NAr reactions is F > Cl ≈ Br > I. researchgate.net This counterintuitive trend, where the most electronegative halogen is the best leaving group, is a hallmark of the S_NAr mechanism where the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. researchgate.net
Table 2: Expected Relative Rates of Nucleophilic Aromatic Substitution for Analogous Halogenated 2-methoxy-6-nitroanilines
| Leaving Group (X) at C4 | Relative Rate (Illustrative) |
| F | Highest |
| Cl | Intermediate |
| Br | Intermediate |
| I | Lowest |
This table illustrates the general trend of leaving group effects in S_NAr reactions and does not represent actual experimental data for this specific series of compounds.
Radical Reactions and Their Pathways
While ionic reactions like S_NAr are prominent, this compound can also participate in radical reactions. The presence of the nitro group, in particular, can facilitate the formation of radical anions, which are key intermediates in many radical-mediated transformations. rsc.org
Intramolecular and Intermolecular Radical Additions
Intramolecular Radical Additions: The presence of a bromine atom ortho to the aniline (B41778) moiety could, under specific conditions, lead to intramolecular radical cyclization. For instance, if a radical were generated on a side chain attached to the amino group, it could potentially add to the aromatic ring. However, such reactions are highly dependent on the nature of the radical, the length of the linker, and the reaction conditions. Studies on related systems, such as the cyclization of α-chlorodifluoroacetamides, have demonstrated the feasibility of radical cyclizations onto aniline rings to form heterocyclic structures like lactams. nih.gov For this compound itself, a suitable N-substituent with a radical precursor would be required to initiate such a process.
Intermolecular Radical Additions: Intermolecular radical additions to nitroaromatic compounds are also known. rsc.org Radicals can add to the electron-deficient aromatic ring, often facilitated by the nitro group. The regioselectivity of such additions would be influenced by the electronic properties of the substituents. Furthermore, the nitro group itself can act as a radical trap. mdpi.com The reaction of radical species with the nitro group can lead to the formation of aminoxyl radicals. mdpi.com
Influence of Electronic Structure on Radical Reactivity
The electronic structure of this compound plays a critical role in its radical reactivity. The electron-withdrawing nitro group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more susceptible to attack by nucleophilic radicals. Conversely, the electron-donating amino and methoxy groups increase the electron density of the ring, which could favor reactions with electrophilic radicals.
Proton and Charge Transfer Processes
The acidic and basic sites within this compound, along with its potential to act as an electron donor or acceptor, allow it to participate in proton and charge transfer processes.
The aniline moiety provides a basic site for protonation. However, the basicity of the amino group is significantly reduced by the strong electron-withdrawing effect of the nitro group ortho to it and the bromo group para to it. In highly acidic media, protonation of the aniline is possible, forming an anilinium ion. byjus.com Studies on substituted nitroanilines have shown that the site of protonation can be competitive between the amino group and the nitro group. For p-nitroaniline, the nitro group is the preferred site of protonation in the gas phase. redalyc.org Given the substitution pattern of this compound, protonation could potentially occur on the amino group, the nitro group, or even the methoxy group, with the relative basicities being influenced by the combined electronic effects of all substituents.
The electron-rich aniline and methoxy-substituted ring system, in combination with the electron-deficient nitro group, creates a "push-pull" electronic environment conducive to the formation of charge-transfer (CT) complexes. wikipedia.org Aromatic nitro compounds are well-known electron acceptors that can form colored CT complexes with electron-donating aromatic compounds. sciencemadness.org In the case of this compound, it could potentially form intramolecular or intermolecular charge-transfer complexes. In an intermolecular context, it could act as an electron acceptor in the presence of a strong electron donor, or as an electron donor (due to the aniline and methoxy groups) with a very strong electron acceptor. The formation of such complexes can be detected by changes in the UV-Vis absorption spectrum. sciencemadness.org
Table 3: Potential Sites for Protonation and Their Relative Basicity
| Potential Protonation Site | Factors Influencing Basicity | Predicted Relative Basicity |
| Amino Group (-NH₂) | Decreased by -I and -M effects of the nitro group and -I effect of the bromo group. | Weakly Basic |
| Nitro Group (-NO₂) | Can be protonated on oxygen; basicity influenced by resonance. | Potentially Competitive with Amino Group |
| Methoxy Group (-OCH₃) | Weakly basic oxygen lone pairs. | Least Basic |
This table provides a qualitative prediction based on general principles and data from analogous compounds. Experimental determination of pKa values would be required for a quantitative assessment.
Thermochemical and Kinetic Analysis of Decomposition Pathways
The thermal stability of nitroaromatic compounds is a critical parameter, particularly for those used as energetic materials. The decomposition of these compounds is typically highly exothermic and can lead to runaway reactions if not properly controlled. The thermal stability is influenced by the nature and position of the substituents on the aromatic ring.
The decomposition of nitroaromatics often initiates with the homolytic cleavage of the C-NO2 bond, which is generally the weakest bond in the molecule. researchgate.netacs.org The energy required for this bond scission is a key determinant of the compound's thermal stability. Electron-withdrawing groups, such as the nitro and bromo substituents in this compound, tend to weaken the C-NO2 bond, thereby decreasing the thermal stability of the compound. Conversely, electron-donating groups like the methoxy group can increase the C-NO2 bond strength and enhance thermal stability.
In addition to C-NO2 bond homolysis, other decomposition pathways can be significant, especially in the presence of other functional groups. For instance, in nitroanilines, intramolecular reactions involving the amino and nitro groups can occur. A study on the thermal decomposition of o-nitroaniline revealed a complex process with multiple exothermic events. researchgate.net The initial decomposition of this compound is likely to be an exothermic process with a relatively low onset temperature due to the presence of the activating nitro and bromo groups.
Following the initial C-NO2 bond cleavage in this compound, a 4-bromo-2-methoxy-6-aminophenyl radical and a nitrogen dioxide (NO2) radical would be formed. These primary radicals can then undergo a variety of secondary reactions. The NO2 radical is highly reactive and can abstract hydrogen atoms or add to other aromatic rings, leading to the formation of a complex mixture of products.
Photoinduced Reactions and Photochemistry
Plasmon-driven chemistry utilizes the localized surface plasmon resonance of metallic nanostructures to drive chemical reactions. When a molecule is in close proximity to a plasmon-excited nanoparticle, it can undergo reactions that are not readily accessible through conventional thermal or photochemical methods. Nitroaromatic compounds have been a key focus in the field of plasmon-driven chemistry.
Studies on p-nitroaniline have shown that it can undergo selective plasmon-driven reduction of the nitro group to form 4,4'-diaminoazobenzene when adsorbed on silver or gold nanoparticles. dtic.milresearchgate.netacs.org This reaction is believed to proceed through the transfer of "hot" electrons generated from the decay of the surface plasmon to the nitro group of the adsorbed molecule. This electron transfer initiates the reduction process, leading to the formation of the azo-coupling product.
For this compound, it is expected that similar plasmon-driven reactions could be induced. The presence of the electron-withdrawing nitro group makes it a prime target for accepting hot electrons from the plasmonic nanostructure. The bromo and methoxy substituents would likely influence the adsorption geometry and the electronic coupling between the molecule and the nanoparticle surface, which could affect the efficiency and selectivity of the plasmon-driven reaction. The mechanism would likely involve the initial formation of a radical anion, followed by a series of reduction and coupling steps to yield various products, potentially including azo or azoxy compounds.
Ultrafast Photophysical Processes
The primary photophysical events expected to occur on ultrafast timescales (femtoseconds to picoseconds) include excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), internal conversion (IC), and intersystem crossing (ISC). The presence of an intramolecular hydrogen bond between the amino group (-NH₂) and the ortho-nitro group (-NO₂) is a critical structural motif that can facilitate ESIPT. nih.govnih.gov
Upon absorption of a photon, the molecule is promoted to an electronically excited state. In many nitroaromatic compounds, this initial excitation is to a state with significant charge-transfer character, where electron density shifts from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group. cdnsciencepub.comaip.org This ICT process can occur on a sub-picosecond timescale and leads to a substantial change in the molecule's dipole moment. acs.org
Following the initial excitation and ICT, several competing relaxation pathways are possible:
Excited-State Intramolecular Proton Transfer (ESIPT): The increased acidity of the amino group and basicity of the nitro group in the excited state can drive the transfer of a proton from the amino to the nitro group. bohrium.commdpi.com This process, if it occurs, is typically barrierless or has a very low barrier and happens on a femtosecond timescale. mdpi.com The ESIPT would lead to the formation of a transient keto-tautomer, which often exhibits a large Stokes-shifted fluorescence.
Internal Conversion (IC) and Vibrational Cooling: The excited molecule can rapidly lose energy non-radiatively and return to the ground electronic state. This process of internal conversion is often very efficient in nitroanilines, contributing to their generally low fluorescence quantum yields. acs.org Following IC, the molecule is in a vibrationally "hot" ground state and subsequently cools by transferring energy to the surrounding solvent molecules.
Intersystem Crossing (ISC): The excited singlet state can convert to a triplet state. The efficiency of ISC can be influenced by the presence of the heavy bromine atom (the "heavy-atom effect"), which can enhance spin-orbit coupling.
The solvent environment is expected to play a significant role in modulating these processes. Polar solvents can stabilize the charge-transfer state, potentially altering the rates and efficiencies of the various relaxation channels. aip.orgresearchgate.net
Detailed Research Findings by Analogy
Drawing from studies on related compounds like ortho-nitroaniline (ONA) and p-nitroaniline (PNA), we can infer potential characteristics of the ultrafast dynamics of this compound.
Studies on ONA have highlighted the stability of its cation and the requirement of high-energy photons to induce dissociation, which is attributed to strong intramolecular hydrogen bonding. nih.govacs.org This suggests that the ground state of this compound is likely stabilized by a similar hydrogen bond. Upon UV excitation, ONA can undergo intramolecular hydrogen transfer, a process analogous to ESIPT. nih.gov
Research on PNA has extensively characterized the charge-transfer nature of its excited states. cdnsciencepub.comaip.orgacs.org Ultrafast transient absorption spectroscopy on PNA has revealed rapid relaxation of the CT state in less than 0.3 picoseconds, leading to either internal conversion or intersystem crossing depending on the solvent polarity. acs.org The geometry of the molecule, particularly the planarity of the nitro and amino groups with respect to the benzene ring, significantly influences the charge transfer characteristics. cdnsciencepub.com For this compound, steric hindrance from the ortho-methoxy group might lead to some torsional twisting, which could affect the excited-state dynamics.
The table below presents hypothetical, yet plausible, data for the ultrafast photophysical processes of this compound, based on findings for analogous compounds. These values are illustrative and would require direct experimental verification.
| Photophysical Process | Estimated Timescale | Influencing Factors | Reference for Analogy |
| Intramolecular Charge Transfer (ICT) | < 100 fs | Solvent polarity, electronic nature of substituents | acs.org |
| Excited-State Intramolecular Proton Transfer (ESIPT) | 50 fs - 1 ps | Strength of the intramolecular hydrogen bond, excited-state acidity/basicity | nih.govnih.govmdpi.com |
| Internal Conversion (IC) | 0.3 ps - 10 ps | Energy gap between electronic states, solvent polarity | acs.org |
| Intersystem Crossing (ISC) to Triplet State | > 10 ps | Heavy-atom effect (Bromine), energy level of triplet states | acs.org |
| Vibrational Cooling | 1 ps - 20 ps | Solvent properties (thermal conductivity) | researchgate.net |
The following table details the expected impact of substituents on the primary photophysical processes, derived from general principles and studies on related molecules.
| Substituent | Effect on Photophysical Process |
| -NO₂ (Nitro) | Acts as a strong electron-withdrawing group and a proton acceptor in ESIPT. It is the primary site for the charge transfer and is crucial for the non-radiative decay channels. |
| -NH₂ (Amino) | Functions as an electron-donating group and the proton donor in ESIPT. Its electron-donating strength is critical for the charge-transfer character of the excited state. |
| -OCH₃ (Methoxy) | An electron-donating group that can enhance the charge-transfer character. Its steric bulk may cause some out-of-plane distortion, potentially affecting the electronic coupling and dynamics. |
| -Br (Bromo) | Can influence the photophysics through the heavy-atom effect, which may promote intersystem crossing to the triplet state. Its electron-withdrawing inductive effect is also a factor in the overall electronic structure. researchgate.net |
Computational and Theoretical Investigations of 4 Bromo 2 Methoxy 6 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for examining electron distribution, molecular orbital energies, and spectroscopic properties, which are dictated by the molecule's unique arrangement of functional groups: a bromine atom, a methoxy (B1213986) group, and a nitro group on an aniline (B41778) backbone.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and a variety of electronic properties. For substituted nitroanilines, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31++G(d,p), are used to analyze the effects of substituent groups on the molecule's electronic landscape. researchgate.netresearchgate.net
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is essential for predicting how the molecule will interact with other chemical species. tci-thaijo.org The analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom, revealing the electron-donating or electron-withdrawing effects of the substituents. researchgate.nettci-thaijo.org In 4-Bromo-2-methoxy-6-nitroaniline, the nitro group acts as a strong electron-withdrawing group, while the amino and methoxy groups are electron-donating.
Table 1: Representative Electronic Properties Calculable via DFT Note: The following data is illustrative of typical results obtained from DFT calculations for similar aromatic compounds and is not from a specific study on this compound.
| Calculated Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -2.1 eV | Energy of the lowest empty orbital; relates to electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment | 5.2 D | Measures the overall polarity of the molecule. researchgate.net |
| First Hyperpolarizability | Varies | Relates to non-linear optical (NLO) properties. researchgate.net |
Ab initio quantum chemistry methods, which are based on first principles without reliance on experimental data for parameterization, are invaluable for predicting spectroscopic parameters. These calculations can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
By calculating these parameters for a proposed structure like this compound, researchers can compare the theoretical spectrum with experimental data obtained from techniques like GC-MS and NMR spectroscopy. nih.govchemicalbook.com A strong correlation between the predicted and measured spectra helps to confirm the molecular structure and assign specific spectral peaks to corresponding atoms or vibrational modes. This is particularly useful for distinguishing between isomers, such as this compound and its related compound 2-Bromo-4-methoxy-6-nitroaniline. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations often focus on a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of different conformations and the study of how the molecule interacts with its environment.
MD simulations are particularly useful for analyzing the non-covalent interactions that govern how molecules of this compound would interact with each other in a condensed phase or with solvent molecules in a solution. These interactions include van der Waals forces, dipole-dipole interactions, and hydrogen bonds.
The study of solvent effects is critical, as the behavior of a molecule can change significantly in different solvents. researchgate.net For instance, the high polarity imparted by the nitro group suggests that this compound would be soluble in polar solvents, where dipole-dipole interactions would be significant. In the solid state, crystal packing is stabilized by a network of intermolecular forces. In similar brominated aniline structures, weak side-on C-Br···π interactions and close O···Br contacts have been observed to contribute to the stability of the crystal lattice. nih.gov
The presence of both a hydrogen bond donor (the amino -NH₂ group) and hydrogen bond acceptors (the oxygen atoms of the nitro -NO₂ group and the methoxy -OCH₃ group) makes hydrogen bonding a critical feature of this compound's structure and interactions. nih.gov
Computational analysis can predict the geometry and strength of both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the amino group and the adjacent methoxy or nitro group, which would influence the planarity and conformation of the molecule. researchgate.net In the crystal structures of related compounds like 2-bromo-4,6-dinitroaniline (B162937) and 2-bromo-4-nitroaniline, extensive intermolecular N—H···O hydrogen bonds are observed, linking molecules together to form a stable, three-dimensional network. nih.govresearchgate.net MD simulations can map this hydrogen bonding network and determine its dynamics, providing a detailed picture of the structural organization in the solid state.
Reaction Mechanism Modeling
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
This approach is valuable for understanding several key reaction types for this molecule. For example, the nitro group can be reduced to an amino group, a common transformation in the synthesis of more complex molecules. Computational models can elucidate the stepwise mechanism of this reduction, whether using catalytic hydrogenation or other reducing agents. Similarly, the bromine atom can be replaced via nucleophilic aromatic substitution. Reaction modeling can predict the feasibility of this substitution with various nucleophiles and explain the regioselectivity of the reaction, which is heavily influenced by the electronic effects of the other substituents on the aromatic ring.
Transition State Characterization and Activation Energies
The study of reaction mechanisms at a molecular level hinges on the characterization of transition states and the determination of their associated activation energies. For this compound, computational methods, particularly density functional theory (DFT), are instrumental in modeling these transient structures.
Table 1: Postulated Influence of Substituents in this compound on Activation Energies of Electrophilic Aromatic Substitution
| Substituent | Position | Expected Electronic Effect | Influence on Transition State Stability | Postulated Effect on Activation Energy |
| Amino (-NH₂) | 1 | Strong activating (electron-donating) | Stabilizes the arenium ion intermediate | Lowers |
| Methoxy (-OCH₃) | 2 | Activating (electron-donating) | Stabilizes the arenium ion intermediate | Lowers |
| Bromo (-Br) | 4 | Deactivating (electron-withdrawing) but ortho, para-directing | Destabilizes the arenium ion intermediate | Raises |
| Nitro (-NO₂) | 6 | Strong deactivating (electron-withdrawing) | Strongly destabilizes the arenium ion intermediate | Significantly raises |
This table is based on established principles of substituent effects in electrophilic aromatic substitution and is intended to be illustrative for this compound.
Reaction Pathway Prediction and Validation
Computational chemistry enables the prediction and validation of plausible reaction pathways. For this compound, this could involve modeling reactions such as N-acetylation or oxidation/reduction of the nitro group. researchgate.net Theoretical calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the most energetically favorable pathway.
Kinetic and mechanistic studies on substituted anilines have shown that reactions can proceed through the formation of intermediate complexes. rsc.org Computational investigations can provide insights into the mechanisms of such transformations. nih.gov For example, in a reaction involving the amino group, the electron-donating methoxy group and the electron-withdrawing bromo and nitro groups would modulate the nucleophilicity of the nitrogen atom, thereby influencing the reaction pathway.
Structure-Reactivity Relationship (SAR) Studies
Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity. For this compound, this involves understanding how the interplay of the bromo, methoxy, and nitro substituents on the aniline core dictates its chemical behavior.
Quantitative Structure-Activity Relationships (QSAR) in Reaction Kinetics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of reaction kinetics, QSAR studies on substituted anilines can predict reaction rates based on various molecular descriptors.
While a specific QSAR model for the reaction kinetics of this compound is not available, studies on related compounds highlight the importance of electronic descriptors. researchgate.net For instance, the calculated partial atomic charge on the amine nitrogen has been shown to be a crucial parameter for predicting N-acetylation. researchgate.net The development of a QSAR model for a series of related bromo-methoxy-nitroanilines would likely involve the calculation of descriptors such as:
Electronic Descriptors: Hammett constants, dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Molar refractivity and van der Waals radii.
Hydrophobic Descriptors: Partition coefficient (logP).
Table 2: Illustrative QSAR Descriptors for this compound
| Descriptor Type | Specific Descriptor | Relevance to Reactivity |
| Electronic | Partial charge on amine N | Influences nucleophilicity and susceptibility to electrophilic attack. |
| Electronic | HOMO-LUMO gap | Relates to the chemical reactivity and stability of the molecule. |
| Steric | Substituent van der Waals radii | Can affect the approach of reactants and the stability of transition states. |
| Hydrophobic | LogP | Influences solubility and partitioning behavior in reaction media. |
This table provides examples of descriptors that would be relevant in a QSAR study of this compound and its analogs.
Substituent Effects on Electronic Properties and Reactivity
The electronic properties and, consequently, the reactivity of this compound are a direct consequence of the cumulative effects of its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. libretexts.org Conversely, the nitro (-NO₂) group is a strong electron-withdrawing group, significantly decreasing the ring's electron density. libretexts.org The bromine atom also acts as an electron-withdrawing group via induction but can donate electron density through resonance. nih.gov
This push-pull electronic arrangement creates a complex distribution of electron density across the molecule. Theoretical studies using methods like Natural Bond Orbital (NBO) analysis can quantify these intramolecular interactions and their impact on stability and reactivity. nih.gov The electron-donating groups enhance the nucleophilicity of the amino group and the benzene ring, while the electron-withdrawing groups diminish it. This balance of electronic effects governs the molecule's behavior in various chemical reactions. nih.gov For example, the strong electron-withdrawing nature of the nitro group can inhibit certain photoreactions. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of 4-Bromo-2-methoxy-6-nitroaniline is expected to exhibit a series of distinct absorption bands corresponding to the various functional groups present in the molecule. By comparing with the spectra of related compounds such as 4-Bromo-2-nitroaniline (B116644) and 4-Bromo-2-methyl-6-nitroaniline, the characteristic vibrational frequencies can be assigned.
The primary amine (NH2) group will give rise to symmetric and asymmetric stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. For instance, in the gas-phase IR spectrum of the related 4-Bromo-2-methyl-6-nitroaniline, these bands are identifiable. The presence of the nitro (NO2) group is confirmed by its strong asymmetric and symmetric stretching vibrations, which are expected to appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations are anticipated to be in the region of 3000-3100 cm⁻¹.
The C-N stretching vibration of the aromatic amine is typically found near 1300 cm⁻¹. The C-O stretching of the methoxy (B1213986) group should produce a strong band in the 1200-1275 cm⁻¹ region for the asymmetric stretch and a weaker band around 1000-1075 cm⁻¹ for the symmetric stretch. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound based on Comparative Analysis
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric Stretch | 3450 - 3500 |
| N-H (Amine) | Symmetric Stretch | 3350 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| NO₂ (Nitro) | Asymmetric Stretch | ~1520 |
| NO₂ (Nitro) | Symmetric Stretch | ~1350 |
| C-N (Amine) | Stretch | ~1300 |
| C-O (Methoxy) | Asymmetric Stretch | 1200 - 1275 |
| C-O (Methoxy) | Symmetric Stretch | 1000 - 1075 |
| C-Br (Bromo) | Stretch | 500 - 700 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is predicted to be rich in detail, with characteristic signals for the nitro and bromo substituents, as well as the aniline (B41778) backbone.
Studies on similar molecules, such as 4-methoxy-2-nitroaniline, have shown that the nitro group's symmetric stretching vibration gives a strong and characteristic Raman band. rsc.org The aromatic ring vibrations are also expected to be prominent. The influence of the bromine substituent can be inferred from studies on other bromoanilines. For example, a detailed vibrational analysis of 4-chloro-2-bromoaniline using DFT calculations has provided assignments for the various vibrational modes, which can serve as a guide for interpreting the spectrum of the target compound. globalresearchonline.net The C-Br stretching vibration, while sometimes weak in IR, can be more readily observed in the Raman spectrum.
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, its color, and its behavior upon excitation with light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline chromophore. The presence of the electron-donating amino and methoxy groups, along with the electron-withdrawing nitro group, leads to significant intramolecular charge transfer (ICT) character in the electronic transitions.
Based on data for 4-methoxy-2-nitroaniline, which exhibits absorption maxima that can be influenced by solvent polarity, the target molecule is expected to have a strong absorption band in the near-UV or visible region. rsc.org The addition of a bromine atom at the 4-position is likely to cause a bathochromic (red) shift in the absorption maximum compared to 2-methoxy-6-nitroaniline (B100637) due to its electron-withdrawing nature and its effect on the molecular orbitals involved in the electronic transition. A study on a liquid crystalline block co-oligomer containing a nitrophenylazo moiety showed an absorption peak at 380 nm, indicative of the electronic transitions in such substituted aromatic systems. rsc.org
Table 2: Predicted UV-Vis Absorption Characteristics for this compound
| Solvent | Predicted λmax (nm) | Transition Type |
| Non-polar | ~380 - 400 | π → π* with ICT character |
| Polar | ~400 - 420 | π → π* with ICT character |
Femtosecond Transient Absorption Spectroscopy for Excited States
Femtosecond transient absorption spectroscopy is a powerful technique to probe the dynamics of short-lived excited states. For nitroaniline derivatives, the excited-state landscape is often complex, involving rapid intersystem crossing (ISC) from the initially populated singlet state to the triplet manifold.
Studies on related nitroaromatic compounds, such as ortho-nitroaniline, have revealed intricate photodissociation dynamics following electronic excitation. nih.govacs.org Upon photoexcitation, these molecules can undergo various relaxation pathways, including internal conversion, intersystem crossing, and even photochemical reactions. For this compound, it is anticipated that excitation would lead to an initial singlet excited state with significant charge-transfer character. This state would likely decay on an ultrafast timescale (picoseconds to nanoseconds) via intersystem crossing to a triplet state. The dynamics of these processes would be influenced by the nature of the solvent and the specific substitution pattern on the aromatic ring. The bromine atom, due to the heavy-atom effect, may enhance the rate of intersystem crossing.
Theoretical Interpretation of Luminescent Properties
The luminescent properties of this compound, specifically its potential for fluorescence or phosphorescence, are intrinsically linked to its electronic structure and the non-radiative decay pathways available.
In general, nitroanilines are weakly fluorescent due to efficient intersystem crossing to the triplet state, promoted by the nitro group. The presence of the bromine atom is expected to further quench fluorescence and enhance phosphorescence through the heavy-atom effect, which increases the spin-orbit coupling and facilitates the formally spin-forbidden S1 → T1 transition.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the energies of the singlet and triplet excited states and the transition probabilities between them. Quantum chemical studies on m-nitroaniline have suggested that while the neutral molecule may not be strongly luminescent, radical ions formed under certain conditions could exhibit luminescence. rsc.org For this compound, theoretical models would predict a low fluorescence quantum yield and the potential for phosphorescence, likely at longer wavelengths, originating from the triplet excited state. The methoxy group, as an electron-donating group, can also modulate the energies of the excited states and influence the luminescent properties.
Mass Spectrometry for Molecular Identification and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns.
Selective Reagent Ion Time-of-Flight Mass Spectrometry (SRI-ToF-MS) for Isomer Differentiation
Selective Reagent Ion Time-of-Flight Mass Spectrometry (SRI-ToF-MS) is a sophisticated soft chemical ionization technique used for real-time gas analysis and is particularly powerful for distinguishing between isomers. While specific SRI-ToF-MS studies on this compound are not prevalent in the literature, research on related nitroaniline isomers demonstrates the technique's capability.
A study on 2-, 3-, and 4-nitroaniline (B120555) isomers using reagent ions like H₃O⁺ and O₂⁺ showed that although the initial ionization is "soft" and often non-dissociative, increasing the electric field can induce controlled fragmentation. spectrabase.comchemicalbook.com The resulting fragment ions and their relative intensities are unique to each isomer's structure. chemicalbook.com For instance, proton transfer reactions helped distinguish 2-nitroaniline (B44862) from its 3- and 4-isomers, while charge transfer reactions could differentiate the 4-nitroaniline isomer. spectrabase.comnih.gov This approach relies on the fact that the stability of the protonated molecule and its subsequent fragmentation pathways are highly dependent on the positions of the substituent groups.
For this compound, this technique could theoretically be applied to differentiate it from its isomers, such as 2-Bromo-4-methoxy-6-nitroaniline. The proton affinity and gas-phase basicity will differ based on the relative positions of the bromo, methoxy, and nitro groups, leading to distinct and identifiable fragmentation patterns under specific SRI-ToF-MS conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation. It is the standard for assessing the purity of synthetic compounds and quantifying trace-level impurities.
In the context of substituted nitroanilines, GC-MS methods are developed to detect and quantify process-related impurities or degradation products. For example, a sensitive GC-MS method was developed for the trace analysis of the related compound 4-Methoxy-2-nitroaniline, identified as a potential genotoxic impurity in a pharmaceutical product. sigmaaldrich.com That method demonstrated high recovery rates and low limits of detection (LOD) and quantification (LOQ), at 0.001 µg/g and 0.003 µg/g respectively. sigmaaldrich.com
For this compound, a similar GC-MS method would be employed. The compound would first be separated from any starting materials, by-products, or other impurities on a capillary GC column. The eluting compound then enters the mass spectrometer, which provides a mass spectrum. The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern would serve as a fingerprint for structural confirmation. The method's high sensitivity allows for the detection of minute impurities, ensuring the compound meets required purity specifications, often greater than 97%. chegg.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation
While specific, published experimental spectra for this compound are not widely available, the expected chemical shifts and splitting patterns can be predicted based on the electronic environment of the molecule. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to their positions relative to the electron-withdrawing nitro group and electron-donating methoxy and amino groups, these protons would appear as doublets. The methoxy group would present as a singlet, typically in the 3.8-4.0 ppm range, while the amine protons would appear as a broad singlet.
The ¹³C NMR spectrum would be expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents, with carbons bonded to the electronegative nitro and bromo groups being shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 - 7.8 | d | C-1 (C-NH₂) | ~140 - 145 |
| H-5 | ~7.2 - 7.4 | d | C-2 (C-OCH₃) | ~148 - 152 |
| -NH₂ | ~5.0 - 6.0 | br s | C-3 | ~115 - 120 |
| -OCH₃ | ~3.9 | s | C-4 (C-Br) | ~110 - 115 |
| C-5 | ~125 - 130 | |||
| C-6 (C-NO₂) | ~135 - 140 | |||
| -OCH₃ | ~56 - 58 |
Advanced 2D NMR Techniques for Connectivity
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. nih.gov For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-3 and H-5), confirming their relationship within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org An HSQC spectrum would definitively link the H-3 signal to the C-3 carbon, the H-5 signal to the C-5 carbon, and the methoxy protons to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.org HMBC is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular framework. For this molecule, key HMBC correlations would include:
The methoxy protons showing a correlation to the C-2 carbon.
The H-3 proton showing correlations to C-1, C-5, and potentially the C-4 and C-2 carbons.
The H-5 proton showing correlations to C-1, C-3, and the bromine-bearing C-4.
Together, these 2D NMR experiments provide irrefutable evidence for the connectivity and substitution pattern of this compound.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not publicly documented, analysis of closely related isomers provides significant insight into its likely molecular geometry and intermolecular interactions.
For example, the crystal structure of 4-Methoxy-2-nitroaniline reveals an orthorhombic system where molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, forming an extensive two-dimensional network. spectrabase.com An intramolecular hydrogen bond is also observed between the amino and nitro groups.
In contrast, the structure of 2-Bromo-4,6-dinitroaniline (B162937) shows that the nitro groups are nearly coplanar with the aniline ring. The crystal packing is dominated by N-H⋯O and C-H⋯O hydrogen bonds, as well as C-Br⋯π interactions, which link the molecules into a three-dimensional network.
Based on these analogs, it can be inferred that the crystal structure of this compound would also be heavily influenced by hydrogen bonding involving the amino and nitro groups. The presence of the methoxy and bromo substituents would modulate the planarity of the molecule and influence the specific packing arrangement adopted in the crystal lattice.
Table 2: Comparative Crystallographic Data of Analogous Compounds
| Parameter | 4-Methoxy-2-nitroaniline spectrabase.com | 2-Bromo-4,6-dinitroaniline |
| Formula | C₇H₈N₂O₃ | C₆H₄BrN₃O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P n m a | P 1 21/n 1 |
| Key Interactions | N—H⋯O, C—H⋯O | N-H⋯O, C-H⋯O, C-Br⋯π |
Dihedral Angle Analysis of Substituted Aromatic Rings
The dihedral angles between the plane of the benzene ring and its substituents (the methoxy, nitro, and amino groups) are crucial parameters that define the molecule's conformation. These angles are influenced by steric hindrance and electronic effects among the substituents. An experimental determination of these angles through techniques such as X-ray crystallography would provide precise information on the molecule's three-dimensional shape. Without experimental data, these conformational details remain speculative.
Research Applications and Potential Areas for Further Exploration
Role as Precursors in Advanced Organic Synthesis
The reactivity of its functional groups allows 4-Bromo-2-methoxy-6-nitroaniline to serve as a key starting material for constructing more complex molecular frameworks.
The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, particularly benzimidazoles and phenazines, which are scaffolds of significant interest in medicinal chemistry and materials science.
Benzimidazoles: The presence of an amino group adjacent to a nitro group allows for a classical synthetic route to the benzimidazole (B57391) core. This involves the reduction of the nitro group to a second amino group, creating an ortho-phenylenediamine intermediate. This intermediate can then undergo cyclocondensation with aldehydes or carboxylic acids. Various methods have been developed for this transformation using o-nitroanilines as starting materials, often employing mild and efficient reducing agents like sodium dithionite (B78146) or zinc dust, which allows for the synthesis of 2-substituted benzimidazoles in good yields. researchgate.netpcbiochemres.compcbiochemres.com Given that benzimidazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities, this compound is a promising precursor for novel, substituted benzimidazoles. pcbiochemres.comnih.gov A novel method for preparing 5-bromobenzimidazole from 4-bromo-2-nitroaniline (B116644) highlights a similar pathway. google.com
Phenazines: The bromoaniline moiety of the molecule is ideal for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used for the "ligation" of two bromoaniline molecules to form functionalized phenazines. clockss.orgnih.gov This method is effective for a variety of substituted bromoanilines and allows for the creation of disubstituted phenazines that are difficult to access through traditional methods. nih.gov Phenazines themselves are not only used as building blocks for organic materials like dyes and sensors but also exhibit biological activities, including antichlamydial properties. acs.orgtandfonline.com
| Heterocycle | Synthetic Precursor(s) | Key Reaction Type | Potential Application of Product |
| Benzimidazoles | o-Nitroanilines + Aldehydes | Reductive Cyclocondensation | Pharmaceuticals, Antivirals, Antifungals pcbiochemres.compcbiochemres.com |
| Phenazines | Substituted Bromoanilines | Palladium-Catalyzed Dimerization | Organic Semiconductors, Dyes, Biosensors, Antichlamydial Agents acs.orgtandfonline.com |
The distinct functional groups on this compound offer multiple points for polymerization, suggesting its utility in creating advanced polymeric materials. The amino and bromo groups are primary handles for polymerization. For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amino group can be used in polycondensation or polyamide formation.
Theoretical studies on oligoanilines substituted with electron-acceptor groups, particularly nitro groups, have shown that they possess low energy gaps, making them promising candidates for semiconducting materials. acs.org Furthermore, polyaniline composites have been effectively used as fluorescent sensors for detecting other nitroaromatic compounds. mdpi.com The combination of functionalities in this compound could lead to the development of novel conductive polymers or materials with unique optoelectronic properties.
Development in Advanced Materials
The electronic characteristics of this compound, arising from its "push-pull" system of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, make it a prime candidate for use in advanced functional materials.
Substituted anilines, especially nitroanilines, are foundational components in the synthesis of azo dyes. nih.govresearchgate.net The synthesis involves a two-step process:
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid) at low temperatures.
Azo Coupling: The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline (B41778), to form the characteristic -N=N- azo bond, which is a powerful chromophore. unb.cajbiochemtech.comnih.gov
The final color of the dye is heavily influenced by the electronic nature of the substituents on both the diazonium salt precursor and the coupling component. In this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and bromo groups would act as auxochromes, modifying the wavelength of maximum absorption (λmax) and thus the color of the resulting dye. For example, disazo disperse dyes synthesized from 4-bromoaniline (B143363) have been shown to absorb in the near-infrared region, indicating their potential use as organic photoconductors. iiste.org
The intramolecular charge transfer (ICT) capabilities of molecules like this compound are of significant interest for optoelectronic applications, including nonlinear optical (NLO) materials. The structure contains strong electron-donating groups (amino, methoxy) and a powerful electron-accepting group (nitro) attached to the same π-conjugated system (the benzene (B151609) ring). This "push-pull" architecture facilitates a significant change in dipole moment upon electronic excitation, which is a key requirement for second-order NLO activity.
Studies on simpler nitroaniline isomers, such as p-nitroaniline, have extensively explored their charge-transfer dynamics and their potential in NLO applications. mpg.deresearchgate.netacs.org The presence of an additional methoxy donor group in this compound would be expected to enhance these properties. Such materials are crucial for technologies like frequency doubling in lasers and optical switching. Furthermore, oligoanilines with nitro substituents are considered promising for semiconductor applications due to their low energy gaps. acs.org
Pharmacological and Biological Probe Research
The structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery and as a biological probe.
Nitroaromatic compounds have a long history in medicinal chemistry, with various derivatives investigated for a wide spectrum of therapeutic activities. nih.govnih.gov Research has shown that substituted nitroanilines possess activity against bacteria, fungi, protozoa, viruses, and tumors. nih.govresearchgate.net Specifically, halogenated nitroanilines have demonstrated notable antifungal activity. nih.gov
The potential of this compound as a precursor to other bioactive molecules is also significant. As discussed, it can be used to synthesize substituted benzimidazoles and phenazines, which are classes of compounds with well-documented and diverse pharmacological effects. pcbiochemres.comnih.govtandfonline.com Moreover, nitroaniline-based mustard agents have been designed as reductively-activated prodrugs that are selectively toxic to hypoxic tumor cells, a key target in cancer therapy. google.com The electron-withdrawing nitro group can be reduced under the low-oxygen conditions typical of solid tumors, releasing a cytotoxic agent. In a related context, aryl phosphate (B84403) derivatives of 5-bromo-6-methoxy-azidothymidine have been synthesized and shown to have dual functions as spermicides and potent anti-HIV agents. nih.gov
The inherent electronic properties of nitroaromatics also lend themselves to use as biological probes. For example, polyaniline-silver composites have been used as fluorescent sensors to detect nitroaromatic explosives through a fluorescence quenching mechanism. mdpi.com
| Compound Class / Derivative | Associated Biological Activity | Reference(s) |
| Dinitrobenzene Derivatives | Antiprotozoal, Antiviral, Anticancer | nih.gov |
| Benzylidene-4-nitroanilines | Antibacterial, Antifungal | researchgate.net |
| 2,6-Dihalogeno-4-nitroanilines | Fungitoxic | nih.gov |
| Nitrated Benzothiazoles | Antibacterial (P. aeruginosa) | mdpi.com |
| Nitroaniline-based Alkylating Agents | Hypoxia-Selective Cytotoxins (Anticancer) | google.com |
| Substituted Phenazines | Antichlamydial | tandfonline.com |
Design of Ligands for Orphan Receptors
Orphan G protein-coupled receptors (GPCRs), whose endogenous ligands are unknown, represent a significant and largely untapped area for drug design. These receptors have been linked to various physiological processes and diseases, making them attractive therapeutic targets. The process of identifying ligands for these receptors is often termed "reverse pharmacology," which starts with the receptor to uncover its corresponding ligand. This approach frequently involves screening a wide array of chemical compounds to find one that elicits a response.
Molecules like this compound can serve as a valuable scaffold in this discovery process. Its aromatic ring is decorated with a diverse set of functional groups—a bromine atom, a methoxy group, a nitro group, and an amino group. This structural complexity offers multiple points for chemical modification, allowing for the creation of a library of derivatives. By systematically altering each functional group, researchers can generate a range of compounds with varied steric, electronic, and lipophilic properties.
The screening of such a chemical library against orphan receptors can be facilitated by various techniques. mdpi.com High-throughput screening assays that measure changes in intracellular signaling pathways, such as G-protein activation or second messenger production, are commonly employed. nih.gov The structural diversity within a library derived from a scaffold like this compound increases the probability of finding a "hit" that can be further optimized into a potent and selective ligand for a specific orphan receptor. Furthermore, the study of how orphan receptors can form heterodimers with other GPCRs adds another layer of complexity and opportunity, suggesting that ligands might be designed to modulate the function of these receptor complexes. acs.org
Investigation of Structure-Activity Relationships in Bioactive Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The compound this compound possesses several key functional groups that can be systematically modified to probe their roles in biological interactions.
The influence of substituents like bromo and methoxy groups has been explored in various contexts. For instance, studies on antimetastatic compounds have shown that the presence and position of methoxy groups can be crucial for activity. researchgate.net Similarly, the bromo group is recognized as an important structural feature for inhibiting cancer cell migration in certain classes of compounds. researchgate.net In a study of antagonists for antiapoptotic Bcl-2 proteins, it was found that a 6-bromo substituent was not essential for bioactivity, and the position could accommodate other groups, leading to compounds with significantly increased potency. sigmaaldrich.com This highlights the importance of experimentally determining the contribution of each part of the molecule.
An SAR study on this compound would involve synthesizing analogues where each functional group is altered. The table below outlines potential modifications and the rationale behind them for exploring the SAR of this chemical scaffold.
| Original Group | Position | Potential Modifications | Rationale for Modification |
| Bromo | 4 | Chloro, Fluoro, Iodo, Cyano, Alkyl | To investigate the effect of halogen size, electronegativity, and lipophilicity on activity. Replacing with non-halogen groups probes the necessity of the halogen itself. sigmaaldrich.com |
| Methoxy | 2 | Ethoxy, Hydroxy, Trifluoromethoxy | To assess the impact of steric bulk, hydrogen bonding capability (hydroxy vs. methoxy), and electronic effects on target binding. researchgate.net |
| Nitro | 6 | Amino, Cyano, Sulfonamide | To evaluate the role of the strong electron-withdrawing nitro group. Replacement with electron-donating or alternative electron-withdrawing groups can clarify its importance for activity. |
| Amino | 1 | Acetylamino, Methylamino, Dimethylamino | To determine if a primary amine is essential for activity and to explore how N-alkylation or acylation affects hydrogen bonding and overall polarity. |
By correlating these structural changes with measured biological activity, researchers can build a model to design more potent and selective compounds for a specific biological target.
Environmental and Biodegradation Studies
Mechanisms of Microbial Degradation and Biotransformation
Nitroaromatic compounds, including nitroanilines, are known for their persistence and potential toxicity in the environment. Their biodegradation is a critical area of study for bioremediation. The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to oxidative attack by microbial enzymes.
The primary and most common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group. This process typically occurs sequentially under both anaerobic and aerobic conditions, transforming the nitro group (-NO₂) into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This reductive pathway has been observed in various microorganisms, including bacteria from the genus Pseudomonas.
While this transformation can be a detoxification process, the intermediates, particularly aryl hydroxylamines, are often reactive and can be more toxic or carcinogenic than the parent compound. Following the initial reduction, further degradation can occur. In some cases, the newly formed amino group can be removed, or the aromatic ring can be hydroxylated, leading to ring cleavage and eventual mineralization into carbon dioxide, water, and inorganic ions. The study of these biotransformation pathways is not only crucial for environmental cleanup but can also reveal novel enzymes and metabolic pathways that may have applications in biotechnology.
Photodegradation Pathways in Aquatic Environments
In addition to microbial action, nitroaromatic compounds in aquatic environments can be broken down by photodegradation, a process driven by light. Advanced oxidation processes, such as photocatalysis using a semiconductor like titanium dioxide (TiO₂) and UV radiation (from sunlight or artificial sources), are effective in degrading these pollutants.
For a compound like this compound, the photodegradation process would likely be initiated by the generation of highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic ring or the functional groups. Based on studies of similar compounds like 4-nitroaniline (B120555), the degradation pathway could involve several key steps. These may include the hydroxylation of the aromatic ring, the transformation of the nitro group, and the oxidation of the amino group. Intermediates identified in the degradation of 4-nitroaniline include aminophenols, benzoquinone, and hydroquinone, suggesting that similar intermediates could be formed from this compound before the eventual cleavage of the aromatic ring and complete mineralization.
Adsorption Dynamics in Environmental Matrices
The fate and transport of this compound in the environment are heavily influenced by its adsorption to soil, sediment, and other environmental particles. Adsorption is controlled by the chemical properties of the compound and the characteristics of the adsorbent material. The behavior of aromatic compounds is affected by their functional groups, molecular size, and solubility.
The adsorption of this compound would be a result of a combination of interactions:
Hydrogen Bonding: The amino (-NH₂) and nitro (-NO₂) groups can act as hydrogen bond donors and acceptors, respectively, allowing for interaction with polar functional groups on the surface of organic matter or clay minerals.
Hydrophobic Effects: The brominated aromatic ring contributes to the molecule's lipophilicity, promoting partitioning into the organic carbon fraction of soils and sediments.
Aromatic Stacking (π-π interactions): The aromatic ring can interact with graphitic-like surfaces on adsorbents such as activated carbon or with other aromatic molecules. sigmaaldrich.com
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of research on 4-bromo-2-methoxy-6-nitroaniline primarily focuses on its role as a synthetic intermediate in various chemical reactions. Its utility is well-established in laboratory-scale organic synthesis. The compound's reactivity is dictated by the interplay of its functional groups: the electron-withdrawing nitro group, the electron-donating methoxy (B1213986) and amino groups, and the halogen substituent. This electronic environment allows for a range of chemical transformations.
Key reactions involving this compound include:
Reduction: The nitro group can be readily reduced to an amino group, forming 4-bromo-2-methoxy-6-aminoaniline.
Substitution: The bromine atom is a leaving group, enabling nucleophilic substitution reactions to introduce other functional groups onto the aromatic ring.
Oxidation: The compound can undergo oxidation, leading to a variety of oxidized derivatives.
Studies have also explored the potential biological activities of compounds structurally similar to this compound. For instance, some methoxy-substituted anilines have demonstrated cytotoxicity against human tumor cell lines by disrupting microtubule polymerization. Furthermore, the presence of a nitro group is often associated with antibacterial properties, suggesting a potential avenue for investigation in drug development.
Identification of Knowledge Gaps and Emerging Research Avenues
Despite its utility as a synthetic building block, there are several areas where knowledge about this compound is limited. A significant gap exists in the comprehensive characterization of its biological activity. While related compounds have shown promise, dedicated studies on the specific pharmacological effects of this compound are lacking.
Emerging research could focus on the following:
Medicinal Chemistry: Systematic investigation into its potential as an anticancer, antibacterial, or antifungal agent. This would involve synthesizing a library of derivatives and screening them for biological activity.
Materials Science: Exploring its potential use in the development of novel dyes and pigments, given that substituted anilines are often precursors to coloring agents. chemicalbook.com The specific combination of substituents in this compound could lead to unique chromophoric properties.
Reaction Mechanism Studies: Detailed mechanistic studies of its various reactions could lead to the development of more efficient and selective synthetic methodologies.
Interdisciplinary Research Opportunities
The multifaceted nature of this compound presents several opportunities for interdisciplinary research.
Chemistry and Biology: A collaborative effort between synthetic chemists and biologists could fully elucidate the structure-activity relationships of this compound and its derivatives. Chemists can design and synthesize novel analogs, which biologists can then test for various biological activities, such as enzyme inhibition or effects on cell signaling pathways.
Chemistry and Materials Science: Researchers in chemistry and materials science can collaborate to explore the application of this compound and its derivatives in the creation of advanced materials. This could include the development of new polymers, liquid crystals, or functional dyes with specific optical or electronic properties. chemicalbook.com
Computational Chemistry and Experimental Science: Computational chemists can use modeling and simulation techniques to predict the properties and reactivity of this compound and its derivatives. These theoretical predictions can then guide experimental work, leading to a more targeted and efficient research process.
Q & A
Q. What synthetic routes are commonly employed for 4-Bromo-2-methoxy-6-nitroaniline, and how do reaction conditions optimize yield?
A multistep synthesis typically starts with bromination and nitration of substituted aniline derivatives. For instance, bromination of 2-methoxy-6-nitroaniline using bromine in acetic acid at 50–60°C yields the target compound. Key factors include stoichiometric control of brominating agents, temperature modulation to avoid over-bromination, and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns substituent positions and confirms aromatic proton environments. The methoxy group (~δ 3.8 ppm) and nitro group deshielding effects are diagnostic .
- FT-IR : Identifies functional groups (N–H stretch at ~3350 cm⁻¹, nitro symmetric/asymmetric stretches at 1520/1350 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z ≈ 231) and fragmentation patterns validate the structure .
Q. What safety protocols are recommended for handling this compound?
Based on analogous brominated nitroanilines (e.g., 2-Bromo-4,6-dinitroaniline), use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in amber glass to prevent photodegradation. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software refines bond lengths and angles, particularly the torsion between nitro and methoxy groups. SHELXL’s least-squares refinement accounts for thermal motion and hydrogen bonding, critical for understanding packing interactions .
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities like residual 2-methoxy-6-nitroaniline. Column selection (C18 reverse-phase) and gradient elution (acetonitrile/water + 0.1% TFA) improve resolution. Calibration curves with spiked standards ensure <0.5% impurity thresholds .
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura reactions. However, the electron-withdrawing nitro group deactivates the ring, requiring Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) for efficient coupling. Methoxy’s ortho-directing effect necessitates regioselective control .
Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?
Discrepancies often stem from crystallinity variations. Differential scanning calorimetry (DSC) identifies polymorphs, while solvent screening (e.g., DMSO vs. toluene) under reflux clarifies solubility limits. Hansen solubility parameters predict optimal solvents for recrystallization .
Q. How is computational modeling applied to predict nitro group reactivity?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The nitro group’s LUMO location predicts nucleophilic attack sites, guiding derivatization for drug-discovery applications .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) to minimize side products.
- Crystallography : Use low-temperature (100 K) data collection to reduce thermal disorder in SCXRD .
- Safety : Regularly validate fume hood airflow (≥0.5 m/s) and store waste in halogen-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
